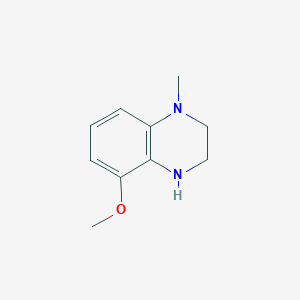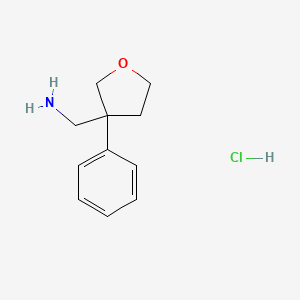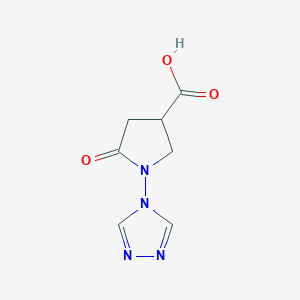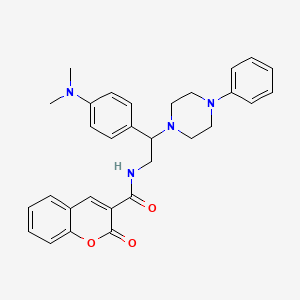![molecular formula C15H15N7O2S B2713979 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide CAS No. 1058238-88-2](/img/structure/B2713979.png)
4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines have been widely studied due to their diverse pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a fusion of a five-membered triazole ring with a six-membered pyrimidine ring . This structure can manifest substituents around a core scaffold in defined three-dimensional (3D) representations .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For instance, the nucleophilic substitution of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo pyrimidine with potassium cyanide proceeded smoothly to give 3-phenyl-3H-1,2,3-triazolo pyrimidine-5-carbonitrile .Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Chemistry
The compound's framework has been extensively explored in the synthesis of various heterocyclic compounds, demonstrating its versatility as a precursor for developing innovative molecules with potential insecticidal, antimicrobial, and antitumor activities. Studies have shown that derivatives involving similar structural motifs can be synthesized to produce compounds with significant biological activities. For instance, novel heterocyclic compounds incorporating thiadiazole moieties have been synthesized for insecticidal assessments against Spodoptera littoralis, indicating the potential of similar compounds in agricultural applications (Fadda et al., 2017). Additionally, thienopyrimidine derivatives have been prepared, showing pronounced antimicrobial activity, highlighting the compound's relevance in developing new antimicrobial agents (Bhuiyan et al., 2006).
Biological and Pharmacological Research
In biological and pharmacological contexts, the synthesis and characterization of new bioactive sulfonamide thiazole derivatives, incorporating similar structural elements, have demonstrated potential insecticidal agents against Spodoptera littoralis. These studies indicate the utility of such compounds in addressing agricultural pests and diseases, showcasing the broader applicability of the compound (Soliman et al., 2020).
Advanced Material and Chemical Synthesis
Moreover, the compound's structure is instrumental in advancing chemical synthesis methodologies, including the creation of pyridotriazolopyrimidines with notable fluorescence and potential antitumor activities. Such developments underscore the compound's significance in synthesizing novel materials and drugs with specific optical properties and biological activities (Abdallah et al., 2017).
Wirkmechanismus
Target of Action
The primary target of the compound 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide interacts with CDK2, inhibiting its activity . This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The action of 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide is the significant inhibition of cell growth . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Eigenschaften
IUPAC Name |
4-[[2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2S/c1-2-22-14-12(20-21-22)15(18-8-17-14)25-7-11(23)19-10-5-3-9(4-6-10)13(16)24/h3-6,8H,2,7H2,1H3,(H2,16,24)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIGXGXTQZCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2713896.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2713897.png)
![N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2713900.png)
![2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B2713901.png)



![2-[[1-(1-Methyl-6-oxopyridazine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2713911.png)
![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2713914.png)

![N-(2-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2713916.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2713917.png)

